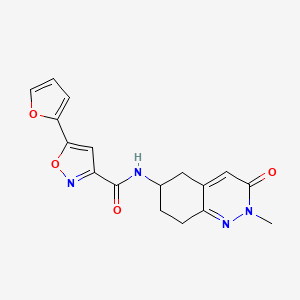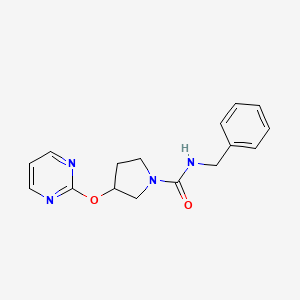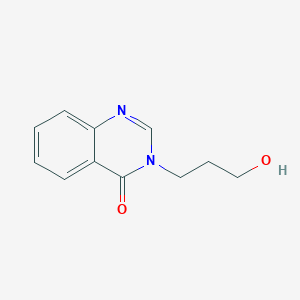
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural and Conformational Analysis
The compound's structural characteristics have been extensively studied, particularly its conformational dynamics and molecular interactions. For instance, certain compounds with a similar structure, such as (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenyl)(pyrrolidin-1-yl)methanone, have been the subject of crystallographic and conformational analyses, supported by Density Functional Theory (DFT) calculations. These studies provide insights into their molecular structures, electrostatic potentials, and other physicochemical properties (Huang et al., 2021).
Antimicrobial Activity
Some compounds structurally analogous to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone, such as various pyridyl-methanone derivatives, have been synthesized and shown promising antimicrobial properties. These compounds were tested against a range of pathogenic bacterial and fungal strains and exhibited notable antimicrobial activity, suggesting potential applications in combating microbial infections (Kumar et al., 2012).
Application in Organic Synthesis and Catalysis
Compounds with similar structural motifs have been used in organic synthesis and as catalysts in various chemical reactions. For example, diamine derivatives of α,α-diphenyl-(S)-prolinol, which share structural characteristics with (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone, have been synthesized and applied as organocatalysts in asymmetric Michael and Mannich reactions, showcasing the compound's potential role in facilitating enantioselective transformations (Reyes-Rangel et al., 2016).
Structural Insights and Synthesis Methods
Various methods have been developed for the synthesis of compounds structurally similar to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone, providing valuable insights into their structural properties and synthesis pathways. For instance, the synthesis and characterization of compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride have been detailed, revealing not only the structural intricacies but also the synthetic routes and challenges associated with such compounds (Rui, 2010).
Safety and Hazards
Future Directions
The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, the design of new pyrrolidine compounds with different biological profiles, including “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone”, could be a promising direction for future research .
properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c16-13-4-3-11(7-14(13)17)15(19)18-6-5-12(8-18)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGDIDCKGUJUQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine](/img/structure/B2404058.png)
![5-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2404059.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2404062.png)
![(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2404064.png)
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)